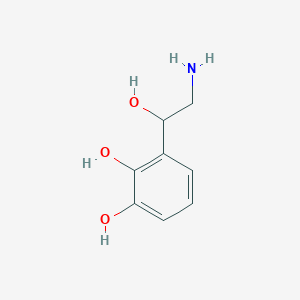

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol typically involves the hydroxylation of dopamine. This process can be achieved through various methods, including enzymatic and chemical synthesis. One common method involves the use of tyrosine hydroxylase, an enzyme that catalyzes the conversion of L-tyrosine to L-DOPA, which is then decarboxylated to form dopamine. Dopamine is subsequently hydroxylated to produce norepinephrine .

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of norepinephrine from precursor molecules .

化学反应分析

Iron(III)-Mediated Oxidation

In anaerobic acidic conditions, 3-(2-amino-1-hydroxyethyl)benzene-1,2-diol reacts with Fe(III) (as Fe(OH)²⁺) to form Fe(II) and a semiquinone intermediate. This semiquinone is further oxidized by Fe(III) to noradrenoquinone, which undergoes intramolecular Michael addition to yield leuconoradrenochrome (indoline-3,5,6-triol). At high pH, leuconoradrenochrome reacts with Fe(III) to form noradrenochrome (3,5-dihydro-3,6-dihydroxy-2H-indol-5-one) .

Key Parameters:

-

Rate Constants:

-

pH Dependence: Chloride ions accelerate complex formation at lower pH due to FeCl²⁺ reactivity (log ) .

Complexation with Transition Metals

The compound forms 1:1 stoichiometric complexes with transition metals, critical for pharmaceutical and analytical applications. Stability constants () were determined via spectrophotometry :

| Metal Ion | Stability Constant () |

|---|---|

| Ag(I) | 4.34 |

| Pd(II) | 5.75 |

| Cd(II) | 3.82 |

Mechanistic Insights:

-

Complexation involves coordination through the amino and hydroxyl groups.

-

Higher stability for Pd(II) suggests stronger ligand-field effects compared to Ag(I) and Cd(II) .

Substitution Reactions

The amino group participates in nucleophilic substitution reactions, enabling derivatization:

-

Alkylation/Acylation: Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

-

Halogenation: Treatment with halogenating agents (e.g., SOCl₂) replaces the hydroxyl group with halogens.

Example Reaction:

Cyclization and Rearrangement

Under oxidative or thermal conditions, the compound undergoes cyclization:

-

Adrenochrome Formation: Oxidation with KMnO₄ or H₂O₂ yields adrenochrome (a quinone derivative) .

-

Leuconoradrenochrome Pathway: Intramolecular cyclization forms indoline derivatives, pivotal in neurotransmitter degradation studies .

pH-Dependent Reactivity

-

Acidic Conditions: Protonation of the amino group enhances electrophilic substitution at the aromatic ring.

-

Basic Conditions: Deprotonation of hydroxyl groups facilitates metal coordination and redox activity .

Comparative Reaction Pathways

科学研究应用

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its role in neurotransmission and its effects on the nervous system.

Medicine: Used in the treatment of conditions such as hypotension and cardiac arrest due to its vasoconstrictive properties.

作用机制

The mechanism of action of 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol involves its interaction with adrenergic receptors. It binds to alpha and beta-adrenergic receptors, leading to the activation of various signaling pathways. This results in increased intracellular calcium levels, which in turn triggers various physiological responses such as increased heart rate and vasoconstriction .

相似化合物的比较

Similar Compounds

Dopamine: A precursor to norepinephrine with similar but distinct physiological effects.

Epinephrine: Another closely related compound with more pronounced effects on the cardiovascular system.

Serotonin: A neurotransmitter with different receptor targets and physiological roles.

Uniqueness

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol is unique in its dual role as both a neurotransmitter and a hormone. Its ability to act on both alpha and beta-adrenergic receptors distinguishes it from other similar compounds, allowing it to exert a wide range of physiological effects .

生物活性

3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol, commonly known as norepinephrine impurity or noradrenaline impurity, is a compound with significant biological activity. Its molecular formula is and it has a molecular weight of 169.18 g/mol. This compound is structurally related to norepinephrine, a key neurotransmitter involved in the body's fight-or-flight response. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacodynamics

This compound acts primarily on adrenergic receptors. It exhibits activity at both alpha-1 and alpha-2 adrenergic receptors, leading to various physiological effects such as vasoconstriction and increased blood pressure. These effects are crucial in the context of its role as a norepinephrine impurity, where it may influence the pharmacological profile of formulations containing norepinephrine .

Key Effects:

- Vasoconstriction: Enhances blood pressure by constricting blood vessels.

- Increased Heart Rate: Stimulates cardiac output through beta-adrenergic receptor activation.

- Metabolic Effects: Influences glucose metabolism and lipolysis.

The mechanism by which this compound exerts its effects involves binding to adrenergic receptors. Upon binding, it activates intracellular signaling pathways that lead to physiological responses such as increased vascular tone and enhanced cardiac contractility. The compound's structural similarity to norepinephrine allows it to mimic some of the neurotransmitter's actions, albeit with varying potency .

Stability and Interaction Studies

Research has been conducted to understand the stability constants of complexes formed between this compound and various transition metals. A study determined stability constants for complexes with silver (Ag), palladium (Pd), and cadmium (Cd), indicating a stoichiometry of 1:1 for these interactions. The stability constants were found to be:

- Ag Complex: 4.34

- Pd Complex: 5.75

- Cd Complex: 3.82

These findings suggest potential applications in drug formulation and metal ion interactions in biological systems .

Case Studies

-

Cardiovascular Implications:

A study highlighted the role of norepinephrine impurities in cardiovascular responses during stress conditions. The presence of this compound was associated with heightened vasoconstrictive responses in animal models, emphasizing its relevance in understanding drug formulations used in critical care settings . -

Pharmacological Profiles:

Research has shown that impurities like this compound can alter the pharmacodynamics of norepinephrine preparations. This has implications for dosing strategies and therapeutic outcomes in patients receiving norepinephrine for shock management .

Comparative Analysis

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C8H11NO3 | 169.18 g/mol | Adrenergic receptor agonist; vasoconstriction |

| Norepinephrine | C8H11NO3 | 169.18 g/mol | Adrenergic receptor agonist; major neurotransmitter |

属性

IUPAC Name |

3-(2-amino-1-hydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,7,10-12H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAQLEYZJPJQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588012 | |

| Record name | 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73660-93-2 | |

| Record name | 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。